CK2 Inhibitor 2
Overview
Description
CK2 Inhibitor 2 is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
CK2 Inhibitor 2 can be synthesized through a multi-step process involving the reaction of specific aminoazoles with nitroalkenes and aldehydes in the presence of boron trifluoride etherate in n-butanol . The reaction conditions typically involve heating the mixture at 30°C for 30 minutes, followed by washing and incubation steps .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
CK2 Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
CK2 Inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
CK2 Inhibitor 2 exerts its effects by competitively binding to the ATP-binding site of the CK2 subunit alpha, thereby inhibiting its kinase activity . This inhibition disrupts several downstream signaling pathways, including the PI3K-Akt pathway and the NFκB pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
CX-4945: Another potent CK2 inhibitor with similar mechanisms of action.
CIGB-325: A peptide-based CK2 inhibitor used in clinical trials for cancer therapy.
Silmitasertib: An ATP-competitive CK2 inhibitor with applications in cancer and viral infections.
Uniqueness
CK2 Inhibitor 2 is unique due to its high selectivity and potency, making it a valuable tool for studying CK2-related pathways and developing targeted therapies .
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(2-hydroxyethyl)benzo[c][2,6]naphthyridine-8-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-14-2-1-3-15(11-14)25-20-17-6-7-23-12-18(17)16-5-4-13(10-19(16)26-20)21(28)24-8-9-27/h1-7,10-12,27H,8-9H2,(H,24,28)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWXVWZFQXQWTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)NCCO)C4=C2C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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